6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of oxiranes (epoxides) and tetrahydroquinolines. The presence of both an epoxide ring and a tetrahydroquinoline moiety makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a suitable quinoline derivative with an epoxide precursor. One common method involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves the reactivity of the epoxide ring and the tetrahydroquinoline moiety. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The tetrahydroquinoline moiety can interact with biological targets, such as enzymes or receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Oxiran-2-ylmethoxy)-1H-indole: Similar structure but with an indole moiety instead of a tetrahydroquinoline.
4-(Oxiran-2-ylmethoxy)benzaldehyde: Contains an epoxide ring and a benzaldehyde moiety.
3-(Oxiran-2-ylmethoxy)benzaldehyde: Similar to the above but with a different substitution pattern on the benzene ring.
Uniqueness
6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both an epoxide ring and a tetrahydroquinoline moiety. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-4-1-8-5-9(2-3-11(8)13-12)15-6-10-7-16-10/h2-3,5,10H,1,4,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLIXGCEBNMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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